Anti-CRTAM/CD355 Antibody

Blood-Brain Barrier Nanoparticle Drug Delivery Brain Targeting

H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH (CRTIGPSVC, abbreviated CRT) is a cyclic nonapeptide cyclized via an intramolecular disulfide bond between the N-terminal and C-terminal cysteine residues. The peptide functions as an iron-mimetic moiety that selectively binds to apo-transferrin (iron-free transferrin), enabling indirect targeting of the transferrin receptor (TfR) pathway across the blood-brain barrier (BBB).

Molecular Formula C37H64N12O12S2
Molecular Weight 933.1 g/mol
Cat. No. B12385091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-CRTAM/CD355 Antibody
Molecular FormulaC37H64N12O12S2
Molecular Weight933.1 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CCCN=C(N)N)N)C(=O)O)C(C)C)CO
InChIInChI=1S/C37H64N12O12S2/c1-6-18(4)27-33(57)42-13-25(52)49-12-8-10-24(49)32(56)44-22(14-50)31(55)46-26(17(2)3)34(58)45-23(36(60)61)16-63-62-15-20(38)29(53)43-21(9-7-11-41-37(39)40)30(54)48-28(19(5)51)35(59)47-27/h17-24,26-28,50-51H,6-16,38H2,1-5H3,(H,42,57)(H,43,53)(H,44,56)(H,45,58)(H,46,55)(H,47,59)(H,48,54)(H,60,61)(H4,39,40,41)/t18-,19+,20-,21-,22-,23-,24-,26-,27-,28-/m0/s1
InChIKeyNVZFEKOKXWXBNJ-KPFCNXGFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH: Cyclic Disulfide Peptide for Transferrin Receptor-Mediated Brain Delivery


H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH (CRTIGPSVC, abbreviated CRT) is a cyclic nonapeptide cyclized via an intramolecular disulfide bond between the N-terminal and C-terminal cysteine residues. The peptide functions as an iron-mimetic moiety that selectively binds to apo-transferrin (iron-free transferrin), enabling indirect targeting of the transferrin receptor (TfR) pathway across the blood-brain barrier (BBB) [1]. The cyclic disulfide-stabilized conformation restricts conformational flexibility and confers resistance to proteolytic degradation relative to linear peptides [2]. This compound is distinct from RGD-based integrin antagonists and is primarily utilized as a brain-targeting ligand for nanoparticle functionalization, drug conjugate development, and diagnostic probe engineering in glioblastoma and neurodegenerative disease research [3].

Why CRTIGPSVC Cannot Be Substituted with Generic Cyclic RGD Peptides in Brain Delivery Applications


Substitution of H-Cys(1)-Arg-Thr-Ile-Gly-Pro-Ser-Val-Cys(1)-OH with alternative cyclic peptides such as c(RGDfV) or c(RGDyK) is scientifically unsound due to fundamentally distinct receptor targeting mechanisms. CRTIGPSVC operates through iron-mimicry binding to apo-transferrin, which then complexes with TfR for receptor-mediated transcytosis across the BBB [1]. In contrast, RGD-based cyclic peptides target αvβ3/αvβ5 integrins on tumor vasculature and lack intrinsic BBB transport capability via the TfR pathway [2]. Phage display studies demonstrate that CRTIGPSVC-phage binds selectively to apo-Tf with no detectable binding to holo-Tf or direct TfR interaction, whereas control peptide sequences (CGLPYSSVC and others) exhibited no apo-Tf binding [3]. Furthermore, CRTIGPSVC shows brain homing specificity with significantly higher accumulation in brain parenchyma versus muscle tissue, a selectivity profile not replicated by integrin-targeting peptides [1]. Procurement of generic cyclic RGD alternatives for brain-targeting applications would result in failure to achieve TfR-mediated BBB penetration and altered biodistribution.

Quantitative Differentiation Evidence for CRTIGPSVC Cyclic Peptide Versus Comparator Compounds


Brain Drug Targeting Index: CRTIGPSVC-Conjugated Nanoparticles vs. Unmodified Nanoparticles

CRTIGPSVC-functionalized PEG-PLA nanoparticles (Pep-NP) demonstrated significantly enhanced brain delivery compared to unmodified plain nanoparticles. In vivo biodistribution studies using coumarin-6 as a fluorescent tracer quantified the brain Drug Targeting Index (DTI), a composite metric integrating brain accumulation and systemic exposure [1]. CRT-conjugated nanoparticles showed a 10- to 15-fold increase in brain drug concentration compared to non-targeted nanoparticles in rat models, with cerebrospinal fluid drug concentrations elevated 8- to 10-fold [2]. This enhancement is attributable to CRTIGPSVC-mediated TfR transcytosis rather than passive diffusion or non-specific endocytosis.

Blood-Brain Barrier Nanoparticle Drug Delivery Brain Targeting

Receptor Binding Specificity: CRTIGPSVC vs. Control Peptide Sequences

Phage display binding assays revealed that CRTIGPSVC-phage binds selectively to human apo-transferrin (iron-free Tf) with no detectable binding to holo-transferrin (iron-loaded Tf) or to the transferrin receptor directly [1]. Four control peptide sequences were tested in parallel, including CGLPYSSVC, none of which demonstrated apo-Tf binding activity [2]. The specificity for apo-Tf over holo-Tf is mechanistically significant because only the apo-form undergoes the conformational shift required for TfR-mediated transcytosis. EDTA chelation reversed iron-mediated inhibition of CRTIGPSVC binding to apo-Tf, confirming iron-mimetic competitive binding [1].

Transferrin Receptor Apo-Transferrin Binding Phage Display

Cellular Uptake Enhancement: CRT-Functionalized vs. Non-Functionalized Nano-Emulsion

In bEnd.3 brain endothelial cells, an established in vitro BBB model, CRT-functionalized nano-emulsion demonstrated significantly enhanced cellular uptake compared to non-functionalized control [1]. Quantitative cytotoxicity-corrected uptake measurements showed a 41.5% higher accumulation of CRT-functionalized nano-emulsion than the negative control formulation [2]. The enhancement is mediated through CRTIGPSVC interaction with transferrin and TfR expressed on bEnd.3 cells, validating the peptide's functionality in a standardized BBB cell model.

bEnd.3 Cells BBB Model Cellular Uptake

Tissue Homing Selectivity: CRTIGPSVC Brain vs. Non-Brain Organ Accumulation

In vivo homing specificity studies in normal mice demonstrated that CRTIGPSVC-phage preferentially accumulates in brain tissue compared to non-brain control organs [1]. At 10 minutes, 30 minutes, and 24 hours post-intravenous administration, CRTIGPSVC-phage showed markedly higher accumulation in brain compared to muscle tissue, whereas insertless control phage displayed no tissue selectivity [2]. Fractionation of brain tissue into microvessel and parenchymal fractions confirmed that CRTIGPSVC-phage crossed the intact BBB and accumulated within brain parenchyma [1]. In glioblastoma models, CRTIGPSVC internalized into glioma cells via TfR-mediated endocytosis and accumulated at high levels in GBM tissues [3].

Biodistribution Brain Homing GBM Targeting

Optimal Research and Industrial Applications for CRTIGPSVC Cyclic Peptide Based on Verified Differentiation Evidence


Nanoparticle Surface Functionalization for Enhanced Brain Drug Delivery

Based on the 10- to 15-fold brain drug concentration enhancement demonstrated with CRTIGPSVC-conjugated PEG-PLA nanoparticles [1], this peptide is optimally deployed as a targeting ligand on the surface of PLGA, PEG-PLA, or liposomal nanoparticles for CNS drug delivery. This application is supported by multiple independent studies showing CRTIGPSVC functionalization improves BBB penetration in rat and mouse models [2]. Researchers developing brain-targeted chemotherapeutics, neuroprotective agents, or CNS-active small molecules should prioritize CRTIGPSVC conjugation when TfR-mediated transcytosis is the desired uptake mechanism.

Near-Infrared Fluorescent Probe Development for Glioma Margin Delineation

CRTIGPSVC conjugated to Cy5 near-infrared fluorophore (Cy5-CRT) has been validated for identifying glioblastoma tissue margins in mouse models, with high-level accumulation specifically in GBM tissues via TfR1-mediated endocytosis [3]. The probe enables tumor boundary delineation with clarity enhancement exceeding 60% compared to non-targeted imaging agents [4]. This application leverages the peptide's dual capability: crossing the intact BBB and accumulating selectively in TfR1-overexpressing glioma cells, a property not shared by integrin-targeting cyclic RGD peptides.

Co-Functionalized Nanoparticle Systems for Cooperative BBB Transport

Studies have established that CRTIGPSVC can be co-functionalized with membranotropic peptides such as gH625 to achieve cooperative enhancement of BBB transport [5]. At a functionalization ratio of 33% gH625 to 66% CRT, PLGA-PEG nanoparticles demonstrated altered intracellular distribution and strengthened BBB permeation in vitro [5]. This dual-ligand strategy exploits CRTIGPSVC's selective brain endothelium recognition while gH625 provides membrane translocation potency. Researchers developing advanced CNS delivery platforms should consider CRTIGPSVC in co-functionalization designs where single-ligand approaches may be insufficient.

Alzheimer's Disease Theranostic Platform Development

CRTIGPSVC has been incorporated into patent-protected nanomedicine platforms for Alzheimer's disease, including temperature-responsive brain-targeting butylphthalide delivery systems (NBP@BPs@6sPCL-b-PMEO2MA-co-OEGMA-CRT) [6]. In transgenic AD mouse models, CRTIGPSVC-functionalized nanoparticles co-delivering Aβ inhibitors and curcumin demonstrated synergistic therapeutic effects with enhanced brain bioavailability [7]. The peptide's established safety profile and validated BBB targeting make it suitable for both therapeutic and diagnostic applications in neurodegenerative disease research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-CRTAM/CD355 Antibody

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.